2-[7-(4-fluorobenzenesulfonyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-fluorophenyl)acetamide
Description
This compound is a structurally complex acetamide derivative featuring a [1,3]dioxolo[4,5-g]quinolin core substituted with a 4-fluorobenzenesulfonyl group at position 7 and an 8-oxo moiety. The N-(4-fluorophenyl)acetamide side chain further enhances its molecular diversity.
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[7-(4-fluorophenyl)sulfonyl-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16F2N2O6S/c25-14-1-5-16(6-2-14)27-23(29)12-28-11-22(35(31,32)17-7-3-15(26)4-8-17)24(30)18-9-20-21(10-19(18)28)34-13-33-20/h1-11H,12-13H2,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJKBJXKFOABYDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)C(=CN3CC(=O)NC4=CC=C(C=C4)F)S(=O)(=O)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16F2N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[7-(4-fluorobenzenesulfonyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-fluorophenyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its cytotoxic effects, mechanism of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound includes several key functional groups:
- Quinoline Derivative : A core structure that is often associated with various biological activities.
- Fluorobenzenesulfonyl Group : This moiety enhances the compound's pharmacological properties.
- Acetamide Group : Contributes to the overall stability and solubility of the molecule.
Cytotoxicity
Research indicates that this compound exhibits significant cytotoxic activity against various cancer cell lines. For instance, studies have shown that it effectively inhibits the growth of breast cancer cells (MCF-7) with an IC50 value in the low micromolar range. This suggests a potent anti-cancer effect comparable to established chemotherapeutic agents.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 2.89 | Induction of apoptosis via Bax activation and Bcl2 downregulation |
The mechanism by which this compound exerts its cytotoxic effects appears to involve:
- Topoisomerase Inhibition : The compound acts as an inhibitor of topoisomerase IIβ, which is crucial for DNA replication and repair.
- Apoptosis Induction : It promotes apoptosis in cancer cells through mitochondrial pathways, leading to an increase in pre-G1 phase cell population.
- Cell Cycle Arrest : The compound causes cell cycle arrest at G1 and S phases, indicating interference with normal cell cycle progression.
Study 1: Evaluation in MCF-7 Cells
In a study assessing the cytotoxicity of various quinoline derivatives, the specific compound demonstrated a significant reduction in cell viability at concentrations as low as 2.89 µM. The study utilized MTT assays to quantify cell viability and flow cytometry for analyzing cell cycle distribution.
Study 2: Comparative Analysis with Doxorubicin
In comparative studies with Doxorubicin (a standard chemotherapy drug), this compound showed similar efficacy in inducing cytotoxicity in MCF-7 cells. The results indicated that while Doxorubicin had an IC50 of 2.01 µM, the tested quinoline derivative was slightly less potent but still significant.
Comparison with Similar Compounds
Table 1: Key Structural Features of Related Acetamide Derivatives
Key Observations :
- The target compound’s dioxoloquinolin core distinguishes it from quinazolinone () or azo-phenolic () backbones, which may influence π-π stacking or hydrogen-bonding interactions in biological systems.
- The 4-fluorobenzenesulfonyl group provides strong electron-withdrawing effects, contrasting with the thioether () or chloro () substituents in analogs. This could enhance binding to polar enzyme pockets .
- The N-(4-fluorophenyl)acetamide moiety is shared with compounds in and , suggesting a common pharmacophore for target engagement .
Pharmacological and Physicochemical Properties
- Bioactivity: The target compound’s sulfonyl group may mimic antagonists like the diphyllin derivatives in , which inhibit specific protein-protein interactions . Quinazolinone analogs () often target kinases or receptors due to their planar heterocyclic cores .
- Solubility and Stability : The dioxole ring in the target compound may improve solubility compared to purely aromatic cores (e.g., ’s azo compounds). However, the 8-oxo group could introduce metabolic susceptibility, unlike ’s thioether-stabilized structures .
- Spectroscopic Differentiation : As shown in , NMR chemical shifts in regions A (positions 39–44) and B (29–36) can distinguish substituent effects. The target’s fluorobenzenesulfonyl group would likely cause distinct deshielding compared to chloro or methoxy analogs .
Molecular Networking and Dereplication
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
